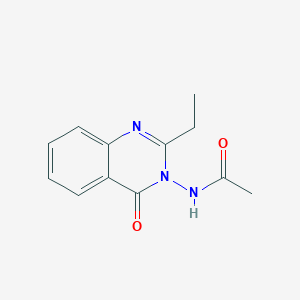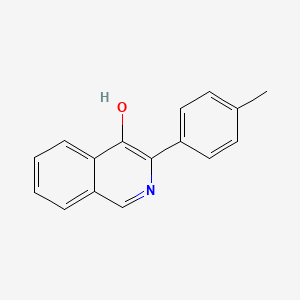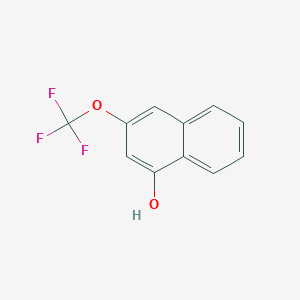
1-(2-Chloro-5,8-dimethylquinolin-3-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Chloro-5,8-dimethylquinolin-3-yl)ethanone is a chemical compound with the molecular formula C13H12ClNO and a molecular weight of 233.69 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloro-5,8-dimethylquinolin-3-yl)ethanone typically involves the reaction of 2-chloroquinoline derivatives with various reagents. One common method includes the alkylation of 2-chloroquinoline with ethanone derivatives in the presence of a catalyst such as silver nanoparticles . The reaction is carried out in a suitable solvent like dimethyl sulfoxide (DMSO) under reflux conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) can enhance the efficiency of industrial production .
化学反応の分析
Types of Reactions: 1-(2-Chloro-5,8-dimethylquinolin-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the compound into corresponding amines.
Substitution: Halogen substitution reactions can introduce different substituents at the chloro position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit enhanced biological activities .
科学的研究の応用
1-(2-Chloro-5,8-dimethylquinolin-3-yl)ethanone has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Medicine: Research explores its potential as a lead compound for developing new therapeutic agents.
Industry: It is utilized in the development of dyes, catalysts, and materials with specific properties.
作用機序
The mechanism of action of 1-(2-Chloro-5,8-dimethylquinolin-3-yl)ethanone involves its interaction with various molecular targets. Quinoline derivatives are known to inhibit enzymes like topoisomerase II, which is crucial for DNA replication and cell division . This inhibition can lead to the disruption of cellular processes, making the compound effective against cancer cells and microorganisms .
類似化合物との比較
2-Chloroquinoline: Shares the chloroquinoline core structure but lacks the ethanone group.
5,8-Dimethylquinoline: Similar methyl substitution pattern but without the chloro and ethanone groups.
Quinoline N-oxides: Oxidized derivatives with different biological activities.
Uniqueness: 1-(2-Chloro-5,8-dimethylquinolin-3-yl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and ethanone groups enhances its reactivity and potential as a versatile intermediate in organic synthesis .
特性
分子式 |
C13H12ClNO |
|---|---|
分子量 |
233.69 g/mol |
IUPAC名 |
1-(2-chloro-5,8-dimethylquinolin-3-yl)ethanone |
InChI |
InChI=1S/C13H12ClNO/c1-7-4-5-8(2)12-10(7)6-11(9(3)16)13(14)15-12/h4-6H,1-3H3 |
InChIキー |
ZYMGTKRUGWTCGC-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C=C(C(=NC2=C(C=C1)C)Cl)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 4-hydroxy-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B11875418.png)





![1,7-Diazaspiro[4.4]nonane, 7-(5-methoxy-3-pyridinyl)-](/img/structure/B11875440.png)






